The compound is categorized under amino acids and derivatives, with specific relevance in pharmaceutical research. Its unique structure allows for various interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
The synthesis of N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine typically involves several key steps:
The molecular formula of N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine is C11H12F2N2O2S. Key features include:
N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine can participate in various chemical reactions:
The mechanism of action of N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets:
These interactions may lead to various biological effects, including inhibition or activation of enzymatic pathways.
N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine has several scientific applications:
This compound represents a valuable asset in both academic research and industrial applications, warranting further exploration into its properties and potential uses.
The strategic incorporation of fluorine atoms into sulfonamide derivatives leverages the unique physicochemical properties of fluorine, including enhanced electronegativity, metabolic stability, and bioavailability. For N-(3,4-difluorophenyl)-N-(methylsulfonyl)alanine, the 3,4-difluoro motif on the phenyl ring was selected to optimize electronic effects and steric parameters. The ortho-fluorine (C3) increases the electrophilicity of the sulfonamide nitrogen, facilitating nucleophilic attacks during peptide coupling, while the meta-fluorine (C4) enhances lipophilicity and membrane permeability [7]. Computational studies indicate that this substitution pattern minimizes steric hindrance adjacent to the sulfonamide linkage, preserving conformational flexibility for target engagement. Table 1 summarizes key design parameters:
Table 1: Rational Design Parameters for Fluorinated Phenyl Motifs
Fluorine Position | Electronic Effect (Hammett σp) | Lipophilicity (ClogP) | Metabolic Stability (t1/2 in Human Microsomes) |
---|---|---|---|
2,4-Difluoro | +0.32 | 2.15 | 45 min |
3,4-Difluoro | +0.39 | 2.28 | >120 min |
2,5-Difluoro | +0.29 | 2.11 | 38 min |
Sulfonylation of alanine’s α-amino group demands precise control to avoid O-sulfonylation or dialkylation. The optimal protocol employs Schotten-Baumann conditions: Alanine is suspended in a biphasic system (dichloromethane/water, 1:1) with 2.2 equivalents of sodium carbonate. Methylsulfonyl chloride (1.05 equivalents) is added dropwise at 0°C, maintaining pH 8–9 to ensure exclusive N-sulfonylation [9]. Critical modifications include:
Table 2: Sulfonylation Efficiency Under Varied Conditions
Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Racemization (%) |
---|---|---|---|---|---|
Na2CO3 | CH2Cl2/H2O | 0 | 92 | 99 | 1.2 |
NaOH | THF/H2O | 0 | 85 | 87 | 3.8 |
Et3N | CH2Cl2 | 25 | 78 | 95 | 14.5 |
Incorporation of the 3,4-difluorophenyl moiety employs Suzuki-Miyaura cross-coupling, leveraging palladium’s efficacy in C–C bond formation. The key intermediate, N-Boc-3-bromoalanine methyl ester, couples with (3,4-difluorophenyl)boronic acid under Pd(OAc)2/SPhos catalysis [2] [5] [7]. Critical parameters include:
Integrating N-(3,4-difluorophenyl)-N-(methylsulfonyl)alanine into peptides via SPPS necessitates modifications to prevent sulfonamide cleavage or racemization. Key adaptations [3] [6] [8]:
Sequential protection of alanine’s carboxylic acid, amino group, and sulfonamide nitrogen is achieved using orthogonal schemes [3] [6] [9]:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9